N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups and a benzamide moiety substituted with trimethoxy groups. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. One common synthetic route includes the following steps:
Formation of 2-amino benzothiazole: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Substitution with dimethyl groups: The 2-amino benzothiazole is then subjected to alkylation reactions to introduce the dimethyl groups at the 5 and 6 positions.
Coupling with benzamide: The substituted 2-amino benzothiazole is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzamide moiety to an amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: This compound lacks the trimethoxy substitution and has different biological activities.
N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide: The presence of a chlorine atom instead of dimethyl groups can significantly alter its chemical properties and biological activities.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylbenzamide: This compound has a piperidine moiety, which can affect its pharmacokinetic profile and therapeutic potential.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-10-6-13-16(7-11(10)2)26-19(20-13)21-18(22)12-8-14(23-3)17(25-5)15(9-12)24-4/h6-9H,1-5H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEITXIQXYGENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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